molecular formula C9H10BrClF3N B15312487 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

Cat. No.: B15312487
M. Wt: 304.53 g/mol
InChI Key: BFGNPJAOTLFARP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (CAS: 1423027-91-1) consists of a phenyl ring substituted with a bromine atom at the para position (4-) and a trifluoromethyl (-CF₃) group at the ortho position (2-). The ethylamine group (-CH₂CH₂NH₂) is directly attached to the aromatic ring, and the molecule exists as a hydrochloride salt. Its molecular formula is C₉H₁₀BrClF₃NO, with a molecular weight of 347.54 g/mol .

Properties

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13;/h1-2,5H,3-4,14H2;1H

InChI Key

BFGNPJAOTLFARP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps. One common method starts with the bromination of 4-(trifluoromethyl)acetophenone to obtain 2-bromo-4’-(trifluoromethyl)acetophenone. This intermediate is then subjected to a series of reactions, including amination and hydrochloride salt formation, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Positional Isomer: 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride

  • Structure : The bromine and trifluoromethyl groups are swapped (bromo at 2-, CF₃ at 4-).
  • Molecular Formula: C₉H₁₀BrClF₃NO (identical to the target compound).
  • Key Differences: Substituent positions may alter electronic effects and steric interactions.

Phenoxy Derivative: 2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine Hydrochloride

  • Structure : An oxygen atom links the phenyl ring to the ethylamine group.
  • Molecular Formula: C₉H₁₀BrClF₃NO (identical to the target compound).
  • Altered pharmacokinetics due to differences in hydrogen-bonding capacity .

Triazolyl Derivatives: TAAR1 Agonists

  • Example : 2-(5-(3-Bromophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 20 in )
  • Structure : A triazole ring replaces the phenyl group, with a bromophenyl substituent.
  • Molecular Formula : C₁₀H₁₁BrClN₄ (MW: 312.58 g/mol).
  • Key Differences :
    • The triazole ring introduces additional hydrogen-bonding sites, which may enhance receptor affinity.
    • Reduced lipophilicity compared to the trifluoromethyl-substituted phenyl group .

Pyridinyl Analog: 1-(6-Bromopyridin-2-yl)ethan-1-amine Hydrochloride

  • Structure : A pyridine ring replaces the benzene ring, with bromine at the 6-position.
  • Molecular Formula : C₇H₉BrClN₂ (MW: 245.52 g/mol).
  • Key Differences :
    • The nitrogen in the pyridine ring alters electronic properties, increasing basicity.
    • Smaller molecular weight may improve solubility but reduce target selectivity .

Structural and Functional Comparison Table

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Br, 2-CF₃, direct phenyl-ethylamine C₉H₁₀BrClF₃NO 347.54 High lipophilicity, metabolic stability
Positional Isomer 2-Br, 4-CF₃, direct phenyl-ethylamine C₉H₁₀BrClF₃NO 347.54 Altered electronic effects
Phenoxy Derivative 4-Br, 2-CF₃, phenoxy-ethylamine C₉H₁₀BrClF₃NO 347.54 Increased polarity
Triazolyl Derivative (Compound 20) 3-Br-phenyl, triazole-ethylamine C₁₀H₁₁BrClN₄ 312.58 Enhanced hydrogen bonding
Pyridinyl Analog 6-Br-pyridine, direct ethylamine C₇H₉BrClN₂ 245.52 Higher solubility, reduced size

Biological Activity

2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₀BrClF₃N
  • Molecular Weight : 304.54 g/mol
  • CAS Number : 2639417-88-0

The biological activity of 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is primarily attributed to its interactions with various biological receptors and enzymes. The compound has been studied for its potential role as an agonist or antagonist, modulating the activity of target proteins involved in signaling pathways relevant to cancer and other diseases.

Structure-Activity Relationships (SAR)

Research has indicated that the introduction of bromine and trifluoromethyl groups significantly affects the compound's potency and selectivity. The presence of these substituents enhances binding affinity to specific receptors, which is crucial for therapeutic efficacy.

Biological Activity Data

Activity IC50 Value Target Reference
c-KIT Kinase Inhibition10 nMc-KIT (wild-type and mutants)
Antiproliferative Activity0.64 μMMM1.S Multiple Myeloma Cell Line
EGFR Kinase Inhibition5.3 nMEGFR T790M

Case Studies

  • c-KIT Kinase Inhibition : A study demonstrated that 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exhibited potent inhibition against c-KIT kinase, particularly in drug-resistant mutants associated with gastrointestinal stromal tumors. This suggests its potential as a therapeutic candidate for resistant forms of cancer .
  • Antiproliferative Effects : In vitro assays revealed significant antiproliferative effects on multiple myeloma cell lines, with IC50 values indicating a strong potential for further development as an anticancer agent .
  • EGFR Mutant Targeting : The compound showed promising results against EGFR mutant-driven non-small cell lung cancer cell lines, indicating its utility in targeting specific cancer mutations that are often resistant to conventional therapies .

Discussion

The biological activity of 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride highlights its potential as a versatile therapeutic agent. Its ability to inhibit key kinases involved in cancer progression positions it as a candidate for further pharmacological evaluation.

Q & A

Basic: What are the recommended synthetic routes for 2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with commercially available precursors like 4-bromo-2-(trifluoromethyl)acetophenone. Key steps include:

  • Reductive amination : Conversion of ketones to amines using NaBH₃CN or H₂/Pd-C under controlled pH (e.g., acetic acid buffer).
  • Hydrochloride salt formation : Treatment with HCl in anhydrous ethanol to improve stability and solubility.
    Purity Optimization :
  • Chromatography : Use silica gel column chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate the product.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC). Monitor by TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Basic: What spectroscopic techniques are most effective for characterizing this compound's structure and confirming its hydrochloride salt form?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., singlet for -CF₃ at δ ~120 ppm in ¹³C) and ethylamine chain integrity.
  • FT-IR : Detect N–H stretches (~3200 cm⁻¹ for amine) and Cl⁻ counterion absorption (~2400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z: 286.99 for C₉H₁₀BrF₃N⁺).
  • XRD : Resolve crystalline structure and confirm salt formation via Cl⁻ coordination .

Advanced: How does the presence of bromine and trifluoromethyl groups influence the compound's electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group lowers electron density at the para position, directing electrophilic substitution. Bromine at position 4 enhances oxidative addition in Suzuki-Miyaura couplings.
  • DFT Calculations : Use B3LYP/6-31G* basis sets to map electrostatic potential surfaces. The -CF₃ group increases partial positive charge on the adjacent carbon, favoring nucleophilic attacks.
  • Reactivity : Optimize Pd-catalyzed couplings (e.g., with aryl boronic acids) at 80–100°C in THF, yielding biaryl derivatives .

Advanced: What in vitro assays are suitable for evaluating this compound's interaction with serotonin receptors, and how do structural modifications affect agonist activity?

Methodological Answer:

  • Radioligand Binding Assays : Use ³H-LSD or ³H-ketanserin to measure affinity for 5-HT₂A receptors. IC₅₀ values correlate with substituent bulk (e.g., -Br vs. -CF₃).
  • Functional Assays (cAMP/β-arrestin) : Compare biased agonism profiles via BRET or FLIPR. Trifluoromethyl groups enhance lipophilicity, improving membrane permeability (logP ~2.5).
  • SAR Insights : Replace -Br with -I to study halogen bonding effects on receptor activation .

Basic: What are the optimal storage conditions to maintain the compound's stability over extended periods?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant vials to prevent degradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic clumping.
  • Stability Monitoring : Perform biannual HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) to detect decomposition products .

Advanced: How can density functional theory (DFT) calculations predict the compound's binding affinity to biological targets, and what parameters should be prioritized?

Methodological Answer:

  • Modeling Workflow :
    • Geometry Optimization : Use M06-2X/cc-pVDZ to minimize energy.
    • Docking Studies (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., 5-HT₂A PDB: 6WGT).
    • Binding Free Energy (MM-PBSA) : Prioritize van der Waals and electrostatic contributions.
  • Key Parameters :
    • H-bonding : -NH₂ group interaction with Ser158.
    • π-Stacking : Aromatic ring alignment with Phe340 .

Advanced: What strategies resolve contradictions in biological activity data between similar phenylalkylamine derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from standardized assays (e.g., CEREP panel) to control for variability in IC₅₀ measurements.
  • Crystallography : Compare ligand-receptor co-crystal structures to identify steric clashes or conformational changes.
  • Proteomics : Profile downstream signaling (e.g., phosphorylation of ERK1/2) to differentiate functional selectivity.
  • Statistical Tools : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values for electronic contributions) .

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